molecular formula C24H22N2O2 B11501340 7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B11501340
M. Wt: 370.4 g/mol
InChI Key: IANTVXCXOVTGHY-UHFFFAOYSA-N
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Description

10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart is its unique diazatetraphenone core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

7-(3-hydroxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C24H22N2O2/c1-24(2)12-19-22(20(28)13-24)21(14-5-3-6-15(27)11-14)17-8-9-18-16(23(17)26-19)7-4-10-25-18/h3-11,21,26-27H,12-13H2,1-2H3

InChI Key

IANTVXCXOVTGHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C

Origin of Product

United States

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